5-hydrazinyl-3-phenyl-1H-1,2,4-triazole
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Overview
Description
5-Hydrazinyl-3-phenyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-hydrazinyl-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with formic acid and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the triazole ring.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the triazole ring can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield hydrazine derivatives.
Scientific Research Applications
Chemistry:
5-Hydrazinyl-3-phenyl-1H-1,2,4-triazole is used as a building block in the synthesis of various heterocyclic compounds
Biology:
In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutic agents.
Medicine:
The compound has shown potential in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in medicinal chemistry.
Industry:
In the industrial sector, this compound is used as a corrosion inhibitor and as a component in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Phenyl-1H-1,2,4-triazole-3-thiol: Known for its corrosion inhibition properties.
3-Hydrazinyl-4-phenyl-1H-1,2,4-triazole-5-thione: Studied for its antimicrobial activity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic materials.
Uniqueness:
5-Hydrazinyl-3-phenyl-1H-1,2,4-triazole stands out due to its unique combination of hydrazinyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38767-34-9 |
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Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(5-phenyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C8H9N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H2,10,11,12,13) |
InChI Key |
GZPUEAXGFOZMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NN |
Origin of Product |
United States |
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